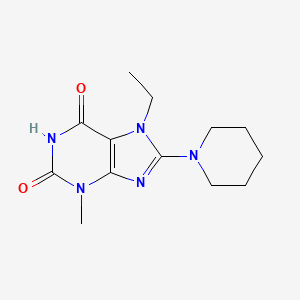
1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)- is a complex organic compound belonging to the purine family. This compound is known for its unique structure, which includes a purine ring system substituted with ethyl, methyl, and piperidinyl groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)- involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Ring: The purine ring is typically synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution Reactions: The ethyl, methyl, and piperidinyl groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions, such as elevated temperatures and pressures.
Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods ensure consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted purines, which have different functional groups attached to the purine ring system.
Aplicaciones Científicas De Investigación
1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-1,3-dimethyl-.
Caffeine: 1,3,7-Trimethyl-3,7-dihydro-1H-purine-2,6-dione.
Isobutylmethylxanthine: 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-.
Uniqueness
1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a piperidinyl group, which enhances its binding affinity to certain molecular targets and increases its potential therapeutic applications.
This detailed article provides a comprehensive overview of 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
114145-18-5 |
|---|---|
Fórmula molecular |
C13H19N5O2 |
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
7-ethyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
InChI |
InChI=1S/C13H19N5O2/c1-3-18-9-10(16(2)13(20)15-11(9)19)14-12(18)17-7-5-4-6-8-17/h3-8H2,1-2H3,(H,15,19,20) |
Clave InChI |
SHNSJUFFDZMWOE-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


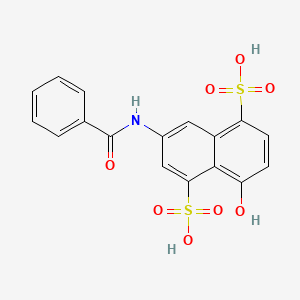

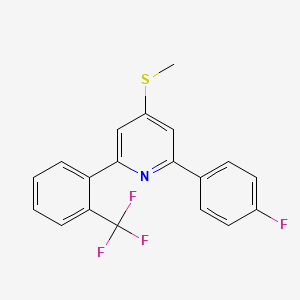
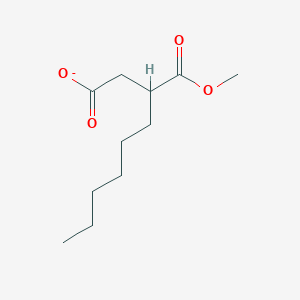

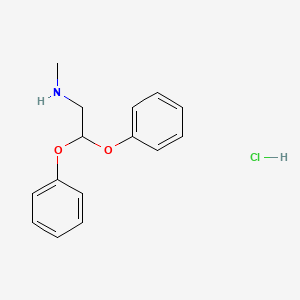
![4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14307230.png)
![2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol](/img/structure/B14307233.png)
![3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)-](/img/structure/B14307235.png)
![5-(Dimethylamino)-2-[(E)-(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14307244.png)
![2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B14307256.png)
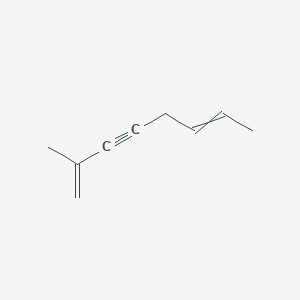
![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)
